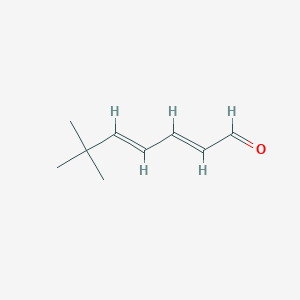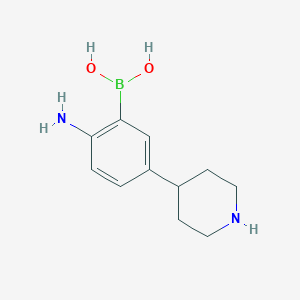
(2-Amino-5-(piperidin-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-5-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a piperidine ring. The unique structure of this compound makes it a versatile building block for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce amines or alcohols .
科学研究应用
(2-Amino-5-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to inhibition or modulation of enzyme activity. This interaction is particularly relevant in the context of protease inhibition, where the compound can bind to the active site of the enzyme and prevent substrate access .
相似化合物的比较
2-Aminophenylboronic acid: Lacks the piperidine ring, making it less sterically hindered and potentially less selective in certain reactions.
2-Aminopyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a phenyl ring, which can influence its electronic properties and reactivity.
2-Aminopyridine-4-boronic acid pinacol ester: Similar to the previous compound but with a different substitution pattern on the pyridine ring.
Uniqueness: (2-Amino-5-(piperidin-4-yl)phenyl)boronic acid stands out due to the presence of the piperidine ring, which can enhance its binding affinity and selectivity for certain biological targets. This structural feature also provides additional sites for chemical modification, making it a versatile scaffold for drug development and other applications .
属性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
220.08 g/mol |
IUPAC 名称 |
(2-amino-5-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6,13H2 |
InChI 键 |
DXOSVSIUUPNOFR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C2CCNCC2)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


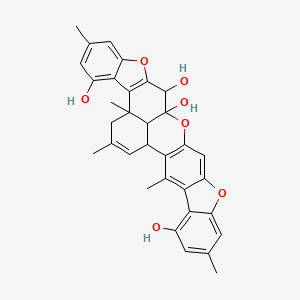
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
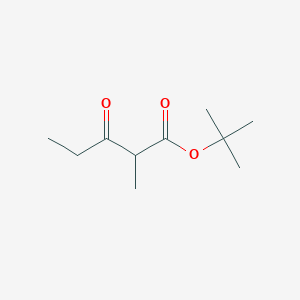
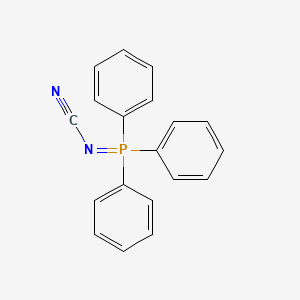
![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)
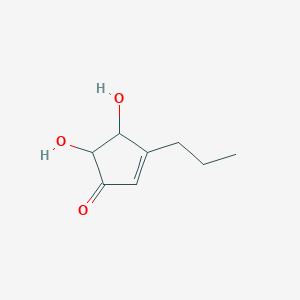
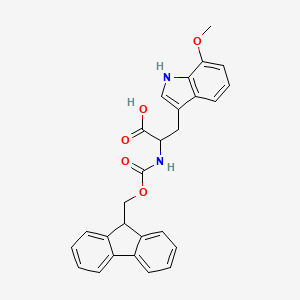
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
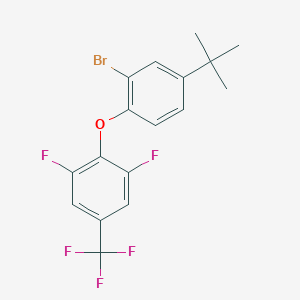
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
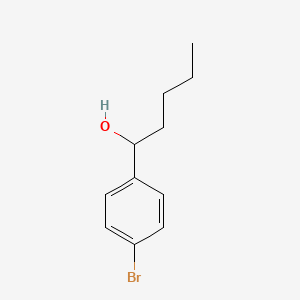
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)

